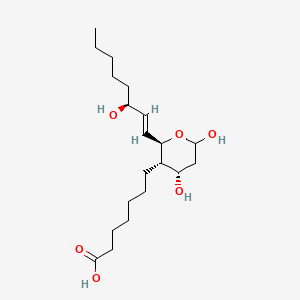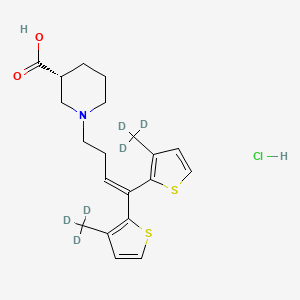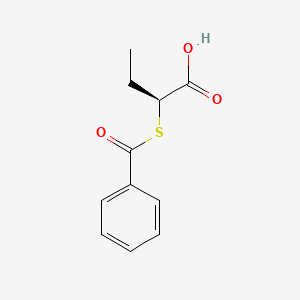
Hexamidine-d12 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamidine-d12 Dihydrochloride is a deuterium-labeled derivative of Hexamidine Dihydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Hexamidine-d12 Dihydrochloride is synthesized through a series of chemical reactions starting from Hexamidine Dihydrochloride. The preparation involves the incorporation of deuterium atoms into the Hexamidine molecule. This is typically achieved through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium in the presence of a deuterium source . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions under controlled conditions .
Análisis De Reacciones Químicas
Hexamidine-d12 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hexamidine-d12 Dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of Hexamidine-d12 Dihydrochloride involves its interaction with molecular targets in the body. The compound binds to negatively charged lipid membranes of pathogens, disrupting their structure and function. This leads to the inhibition of essential cellular processes, ultimately causing cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed to be similar to that of quaternary ammonium compounds .
Comparación Con Compuestos Similares
Hexamidine-d12 Dihydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexamidine Dihydrochloride: The non-deuterated form of the compound, used primarily as an antiseptic and disinfectant.
Propamidine: A shorter congener of Hexamidine, used as an antiseptic and preservative.
Pentamidine: Another diamidine compound, used as an antiprotozoal agent
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .
Propiedades
Número CAS |
1286461-12-8 |
|---|---|
Fórmula molecular |
C20H26N4O2 |
Peso molecular |
366.527 |
Nombre IUPAC |
4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide |
InChI |
InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2 |
Clave InChI |
OQLKNTOKMBVBKV-DDYHUIDZSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N |
Sinónimos |
4,4’-[1,6-(Hexane-d12)diylbis(oxy)]bisbenzenecarboximidamide Hydrochloride; 1,6-Bis(4-amidinophenoxy)hexane-d12 Hydrochloride; 4,4-Diamidino-1,6-_x000B_diphenoxyhexane-d12 Hydrochloride; 4,4’-(Hexamethylenedioxy)dibenzamidine-d12 Hydrochloride; Desmodine-d |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


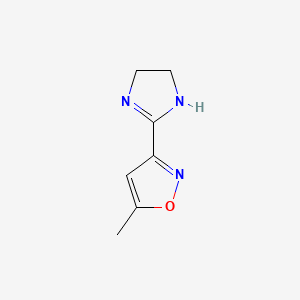
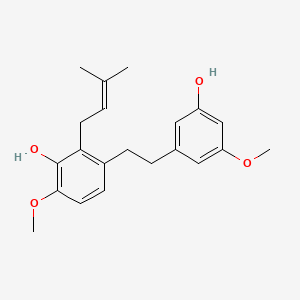
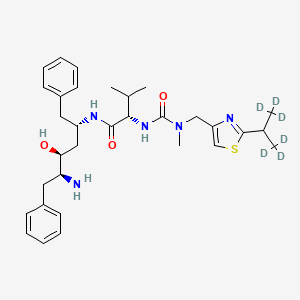
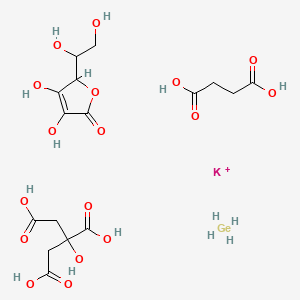
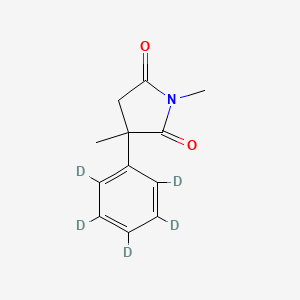
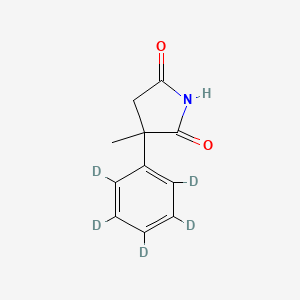
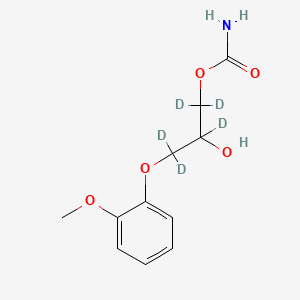
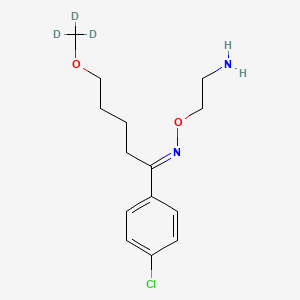
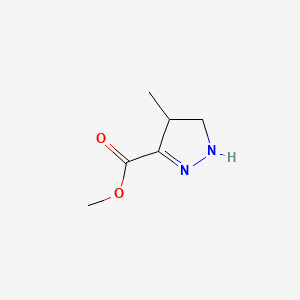
![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)
